Isobutylcyclopentane

Catalog No.
S1905854
CAS No.
3788-32-7
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutylcyclopentane

CAS Number

3788-32-7

Product Name

Isobutylcyclopentane

IUPAC Name

2-methylpropylcyclopentane

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-8(2)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3

InChI Key

DPUYDFJBHDYVQM-UHFFFAOYSA-N

SMILES

CC(C)CC1CCCC1

Canonical SMILES

CC(C)CC1CCCC1

Description

The exact mass of the compound Isobutylcyclopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74180. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Chemistry Research:

  • Synthesis and Characterization

    Researchers are interested in developing new methods for synthesizing isobutylcyclopentane and its derivatives. This involves exploring different reaction pathways and catalysts to optimize the efficiency and selectivity of the synthesis process. Studying the physical and chemical properties of IC and its derivatives helps scientists understand how these molecules behave and how they can be used in other applications.

  • Chemical Reactions

    IC can participate in various organic reactions due to its functional groups. Scientists study these reactions to gain insights into reaction mechanisms and develop new synthetic strategies. For example, researchers have investigated the use of IC in Diels-Alder reactions, a fundamental type of cycloaddition reaction in organic chemistry [].

Material Science Research:

  • Solvent Properties

    Isobutylcyclopentane is a nonpolar organic solvent, meaning it can dissolve other nonpolar substances. This property makes it potentially useful for various applications in material science research. Scientists are exploring its use as a solvent in areas like polymer synthesis, processing, and characterization.

  • Biocompatible Materials

Isobutylcyclopentane, also referred to as (2-methylpropyl)cyclopentane, is an organic compound with the molecular formula C9H18\text{C}_9\text{H}_{18}. This hydrocarbon features a cyclopentane ring that is substituted with an isobutyl group, making it part of the alkane family. The compound is characterized by its non-polar nature, which allows it to act as an effective solvent for other non-polar substances. Its structure contributes to unique physical and chemical properties, distinguishing it from simpler hydrocarbons.

, primarily due to its saturated hydrocarbon structure:

  • Oxidation: When treated with strong oxidizing agents such as potassium permanganate, isobutylcyclopentane can be oxidized to produce cyclopentanone and isobutyric acid.
  • Reduction: While already a saturated hydrocarbon, it can undergo reductive dehalogenation when halogenated derivatives are used as substrates.
  • Substitution: Under ultraviolet light, this compound can react with halogens like chlorine or bromine, resulting in halogenated derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas in the presence of palladium on carbon for reduction.

Isobutylcyclopentane can be synthesized through several methods:

  • Alkylation of Cyclopentane: One common method involves the alkylation of cyclopentane using isobutyl chloride in the presence of a strong base like sodium hydride. This reaction typically occurs under reflux conditions within an inert atmosphere to minimize side reactions.
  • Catalytic Hydrogenation: In industrial production, isobutylcyclopentane can be produced via catalytic hydrogenation of isobutylcyclopentene. This process employs metal catalysts (e.g., palladium on carbon) under high pressure and temperature to convert double bonds into single bonds.

Isobutylcyclopentane has various applications due to its solvent properties and structural characteristics:

  • Solvent in Organic Reactions: Its ability to dissolve non-polar substances makes it valuable in organic synthesis and material science research.
  • Polymer Synthesis: It may be utilized in polymer processing and characterization due to its non-polar nature.
  • Chemical Intermediates: Isobutylcyclopentane can serve as a starting material or intermediate in the synthesis of more complex organic compounds.

Research into the interaction studies of isobutylcyclopentane primarily focuses on its behavior as a solvent and its effects on lipid membranes. Its interactions with various solutes can provide insights into solvation dynamics and membrane permeability, which are essential for understanding drug delivery mechanisms.

Isobutylcyclopentane shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure DescriptionUnique Features
CyclopentaneA five-membered ring without substituentsSimpler structure; lacks functional groups
IsobutylbenzeneContains an aromatic ring instead of a cyclopentane ringAromatic nature alters reactivity compared to alkanes
MethylcyclopentaneSimilar structure but substituted with a methyl groupLess hydrophobic than isobutylcyclopentane

Isobutylcyclopentane's uniqueness lies in its specific substitution pattern that enhances its hydrophobicity and alters its reactivity compared to simpler cycloalkanes and other hydrocarbons.

XLogP3

4.3

Boiling Point

148.0 °C

Melting Point

-115.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3788-32-7

Wikipedia

Isobutylcyclopentane

Dates

Modify: 2024-02-18

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